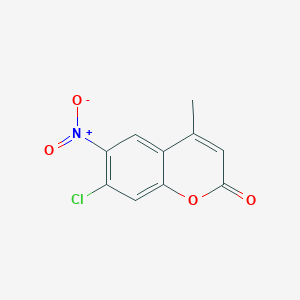

7-chloro-4-methyl-6-nitro-2H-chromen-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H6ClNO4 |

|---|---|

Molecular Weight |

239.61 g/mol |

IUPAC Name |

7-chloro-4-methyl-6-nitrochromen-2-one |

InChI |

InChI=1S/C10H6ClNO4/c1-5-2-10(13)16-9-4-7(11)8(12(14)15)3-6(5)9/h2-4H,1H3 |

InChI Key |

JJBKQLPLMHVJLM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Synthetic Methodologies for 7 Chloro 4 Methyl 6 Nitro 2h Chromen 2 One

Classical Synthetic Routes and Their Evolution

The foundational methods for coumarin (B35378) synthesis have been known for over a century and remain central to the production of these heterocyclic compounds. Their evolution has focused on improving yields, broadening substrate scope, and simplifying reaction conditions through the use of various catalysts.

The Pechmann condensation is a cornerstone of coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. scispace.com For the target molecule, a plausible route would involve the condensation of 4-chloro-3-nitrophenol (B1362549) with ethyl acetoacetate (B1235776).

The reaction is typically catalyzed by strong acids. A highly efficient synthesis of the precursor 7-hydroxy-4-methyl coumarin has been developed using concentrated sulfuric acid at low temperatures (5°C to room temperature), yielding excellent results. jetir.org The mechanism involves an initial transesterification followed by an intramolecular cyclization (Michael addition) and subsequent dehydration.

However, the Pechmann reaction can be sensitive to the electronic nature of the phenol. Phenols bearing electron-withdrawing groups, such as the nitro group required for the target compound, sometimes result in lower yields under traditional conditions. derpharmachemica.com This has led to the exploration of a wide array of acidic catalysts to drive the reaction more efficiently. derpharmachemica.com

Table 1: Comparison of Catalysts in Pechmann Condensation for Coumarin Synthesis

| Catalyst | Substrates | Conditions | Yield | Reference |

|---|---|---|---|---|

| Conc. H₂SO₄ | Resorcinol (B1680541), Ethyl acetoacetate | 5°C - RT | Good | jetir.org |

| Amberlyst-15 | Resorcinol, Ethyl acetoacetate | 110°C, Solvent-free | ~95% | scispace.com |

| Cr(NO₃)₃·9H₂O | Various phenols, Ethyl acetoacetate | Microwave | High | derpharmachemica.com |

| ZrCl₄ | Phenols, β-ketoesters | Not specified | Not specified | derpharmachemica.com |

An alternative and common strategy involves the synthesis of a more reactive coumarin intermediate, followed by functionalization. For instance, 7-hydroxy-4-methylcoumarin can be synthesized from resorcinol and subsequently nitrated. scispace.comjetir.org The nitration of 7-hydroxy-4-methylcoumarin with a mixture of concentrated nitric and sulfuric acids typically yields a mixture of 7-hydroxy-4-methyl-6-nitrocoumarin and the 8-nitro isomer, which can then be separated. scispace.comjetir.org The final chlorination step would then be required to replace the hydroxyl group, or more likely, the synthesis would begin with a chlorinated phenol.

The Knoevenagel condensation provides another versatile route to the coumarin skeleton. wikipedia.org This reaction involves the condensation of a compound with an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate) with a carbonyl compound, typically a salicylaldehyde (B1680747) derivative, in the presence of a weak base catalyst like piperidine. wikipedia.orgsigmaaldrich.com

To synthesize 7-chloro-4-methyl-6-nitro-2H-chromen-2-one via this method, the required starting material would be 2-hydroxy-4-chloro-5-nitroacetophenone. The reaction would proceed via a nucleophilic addition of the active hydrogen compound to the carbonyl group, followed by dehydration and intramolecular cyclization to form the lactone ring. wikipedia.org

A notable variant is the Doebner modification, which employs pyridine (B92270) as the solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it often facilitates a subsequent decarboxylation. wikipedia.orgorganic-chemistry.org

Beyond the Pechmann and Knoevenagel reactions, several other classical methods are employed for coumarin synthesis, each with its own specific applications and mechanisms:

Perkin Reaction : This reaction involves the condensation of a salicylaldehyde with an acetic anhydride (B1165640) in the presence of a weak base like sodium acetate. scispace.com

Wittig Reaction : This pathway can be adapted to form the α,β-unsaturated ester system of the coumarin ring through the reaction of a salicylaldehyde with a phosphonium (B103445) ylide. scispace.com

Reformatsky Reaction : This method uses an α-halo ester and a metal, typically zinc, to form a zinc enolate, which then reacts with a carbonyl compound like salicylaldehyde. scispace.com

Claisen Rearrangement : This reaction involves the thermal rearrangement of an aryl allyl ether, which can be a key step in constructing substituted coumarin systems. scispace.com

Modern and Green Chemistry Principles in this compound Synthesis

In recent years, the focus of synthetic chemistry has shifted towards developing more environmentally benign and efficient processes. This has led to the adaptation of classical reactions using green chemistry principles, such as the use of non-toxic catalysts, solvent-free conditions, and alternative energy sources.

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry as they reduce volatile organic compound (VOC) emissions and can simplify product purification. The Pechmann condensation for the synthesis of the key precursor, 7-hydroxy-4-methylcoumarin, has been successfully performed under solvent-free conditions. scispace.comscispace.com In one notable example, the reaction between resorcinol and ethyl acetoacetate was carried out at 110°C using Amberlyst-15, a recyclable solid acid catalyst, achieving an excellent yield of approximately 95%. scispace.comresearchgate.net This approach eliminates the need for corrosive liquid acids and organic solvents, making the process more environmentally friendly. scispace.com

Similarly, Knoevenagel condensations have been effectively conducted under solvent-free conditions, often using solid basic catalysts or simply by heating the reactants together. sigmaaldrich.comresearchgate.net These methods not only align with green chemistry principles but can also lead to higher yields and shorter reaction times.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rsc.org By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically reduce reaction times from hours to minutes and often improve product yields compared to conventional heating methods. analis.com.my

Both the Pechmann and Knoevenagel condensations have been optimized using microwave technology. For example, the synthesis of coumarin derivatives via the Pechmann reaction was achieved in high yields in short reaction times using Cr(NO₃)₃·9H₂O as a catalyst under microwave irradiation. derpharmachemica.com Studies have shown that microwave-assisted Knoevenagel condensations for coumarin synthesis can be completed in as little as 8-17 minutes with yields of 74-85%, a significant improvement over conventional reflux methods that require 8-18 hours to achieve lower yields of 56-79%. analis.com.my

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Coumarin Derivatives

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Conventional (Reflux) | 8-18 hours | 56-79% | analis.com.my |

| Knoevenagel Condensation | Microwave-Assisted | 8-17 minutes | 74-85% | analis.com.my |

| Hydrolysis of Coumarin Ester | Conventional (Reflux) | 6 hours | 76-85% | analis.com.my |

This optimization reduces energy consumption and allows for rapid synthesis, which is particularly valuable in medicinal chemistry and drug discovery for creating libraries of compounds. nih.gov

Green Solvents and Reagents in Synthetic Procedures

The Pechmann condensation traditionally employs strong mineral acids like sulfuric acid, which are corrosive and generate significant waste. Modern approaches focus on replacing these with more benign and recyclable alternatives. Solid acid catalysts, such as Amberlyst-15, have proven effective for this transformation. nih.govresearchgate.net These catalysts are easily separable from the reaction mixture, allowing for their reuse and reducing downstream processing efforts. Furthermore, the reaction can often be performed under solvent-free conditions, further enhancing its green credentials.

Deep eutectic solvents (DESs) have also emerged as promising green reaction media for coumarin synthesis. researchgate.net These solvents are typically composed of a mixture of a quaternary ammonium (B1175870) salt and a hydrogen bond donor, are biodegradable, and can be recycled. The use of DES can lead to high yields and simplified work-up procedures. Mechanochemical synthesis, using techniques like ball milling, represents another solvent-free approach that can be employed for the Pechmann condensation. mdpi.com

For the nitration of the 7-chloro-4-methyl-2H-chromen-2-one intermediate, greener nitrating agents can be utilized in place of the conventional and highly corrosive nitric acid/sulfuric acid mixture. A milder and more selective nitrating system, such as calcium nitrate (B79036) in acetic acid, has been reported for the nitration of hydroxycoumarins and presents a more environmentally friendly option. scite.ai

Table 1: Comparison of Catalysts and Solvents in the Pechmann Condensation for Coumarin Synthesis

| Catalyst/Solvent System | Reaction Conditions | Advantages | Disadvantages |

| Concentrated H2SO4 | High temperature | High yield, low cost | Corrosive, significant waste generation |

| Amberlyst-15 | 110°C, solvent-free | Reusable catalyst, solvent-free | Moderate reaction times |

| Deep Eutectic Solvents | 110°C | Biodegradable, recyclable solvent | May require specific DES for optimal yield |

| Mechanochemical (Ball Milling) | Room temperature, solvent-free | Solvent-free, rapid | Specialized equipment required |

Chemo- and Regioselectivity Considerations in this compound Synthesis

The synthesis of this compound requires careful control of selectivity, particularly during the nitration step. The Pechmann condensation of 4-chlororesorcinol (B43231) with ethyl acetoacetate is generally regioselective, yielding the 7-chloro-4-methyl-2H-chromen-2-one as the major product due to the directing effects of the hydroxyl groups on the resorcinol ring.

The subsequent nitration of the 7-chloro-4-methyl-2H-chromen-2-one intermediate is a critical step where regioselectivity becomes a significant consideration. The coumarin ring system is activated towards electrophilic substitution, and the existing substituents (chloro and methyl groups) will direct the incoming nitro group. The chloro group at the 7-position is an ortho, para-director. However, the para position relative to the chloro group is already substituted. Therefore, the incoming electrophile will be directed to the ortho positions, C6 and C8.

Studies on the nitration of analogous coumarin derivatives, such as 7-hydroxy-4-methylcoumarin and 4,7-dimethylcoumarin, have shown that a mixture of the 6-nitro and 8-nitro isomers is typically formed. scispace.comchemmethod.comresearchgate.net The ratio of these isomers is highly dependent on the reaction conditions, including the nitrating agent, temperature, and reaction time. For instance, in the nitration of 4,7-dimethylcoumarin, a lower temperature for a shorter duration favors the formation of the 6-nitro isomer, while prolonged reaction at a slightly elevated temperature can lead to a higher proportion of the 8-nitro isomer. chemmethod.com This suggests that by carefully controlling the reaction parameters, the regioselectivity of the nitration of 7-chloro-4-methyl-2H-chromen-2-one can be influenced to favor the desired 6-nitro product. The separation of the resulting isomers can often be achieved through techniques like fractional crystallization or chromatography. scispace.com

Table 2: Regioselectivity in the Nitration of Substituted Coumarins

| Substrate | Nitrating Agent | Reaction Conditions | Major Isomer(s) |

| 7-Hydroxy-4-methylcoumarin | HNO3/H2SO4 | 5°C | Mixture of 6-nitro and 8-nitro |

| 4,7-Dimethylcoumarin | HNO3/H2SO4 | 0-5°C, 3 hours | 6-nitro |

| 4,7-Dimethylcoumarin | HNO3/H2SO4 | 0-5°C, overnight | 8-nitro |

Scale-Up and Process Intensification Studies for this compound

The transition from laboratory-scale synthesis to larger-scale industrial production of this compound necessitates a focus on process intensification and scale-up strategies. These strategies aim to improve efficiency, safety, and cost-effectiveness. The use of continuous flow chemistry is a prominent approach for both the Pechmann condensation and, particularly, the highly exothermic nitration step. vapourtec.combeilstein-journals.org

Flow reactors offer significant advantages over traditional batch reactors, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety due to the small reaction volumes at any given time. vapourtec.com For the Pechmann condensation, a continuous flow process can lead to higher throughput and more consistent product quality.

Process intensification can also be achieved through the use of highly active and stable heterogeneous catalysts that can be employed in packed-bed flow reactors, simplifying catalyst separation and recycling. The integration of in-line purification techniques can further streamline the manufacturing process, leading to a more efficient and atom-economical synthesis. One study has demonstrated the gram-scale synthesis of coumarin derivatives via the Pechmann condensation, indicating the feasibility of scaling up this reaction. arkat-usa.org

Table 3: Comparison of Batch vs. Continuous Flow Processing for Nitration Reactions

| Parameter | Batch Processing | Continuous Flow Processing |

| Safety | Higher risk of thermal runaway due to large reaction volumes. | Inherently safer due to small reaction volumes and excellent heat transfer. vapourtec.com |

| Control | Difficult to precisely control temperature and mixing. | Precise control over temperature, pressure, and residence time. vapourtec.com |

| Efficiency | Lower space-time yield. | Higher throughput and space-time yield. |

| Selectivity | Potential for over-nitration and byproduct formation. | Improved selectivity and reduced byproducts due to better control. vapourtec.com |

| Scale-up | Challenging due to heat and mass transfer limitations. | More straightforward scale-up by numbering-up or longer run times. |

Advanced Structural Characterization and Spectroscopic Elucidation of 7 Chloro 4 Methyl 6 Nitro 2h Chromen 2 One

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule with high accuracy. For 7-chloro-4-methyl-6-nitro-2H-chromen-2-one, with a molecular formula of C₁₀H₆ClNO₄, HRMS would provide a measured mass that is very close to the calculated exact mass, typically within a few parts per million (ppm). This level of precision allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential isobaric compounds.

Fragment analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would offer insights into the compound's structure by breaking the molecule into smaller, characteristic pieces. The fragmentation pattern would likely reveal the loss of specific functional groups, which helps in piecing together the molecular structure.

Hypothetical Fragmentation Data for C₁₀H₆ClNO₄:

Molecular Ion Peak [M]⁺: The primary ion observed, corresponding to the intact molecule.

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds, resulting in an [M-46]⁺ fragment.

Loss of CO: The coumarin (B35378) lactone ring is known to lose carbon monoxide, leading to an [M-28]⁺ fragment.

Loss of Cl: Cleavage of the carbon-chlorine bond would produce an [M-35]⁺ fragment.

| Fragment | Description | Expected Mass Change (Da) |

|---|---|---|

| [M-NO₂]⁺ | Loss of the nitro group | -46.0055 |

| [M-CO]⁺ | Loss of carbon monoxide from the lactone ring | -27.9949 |

| [M-Cl]⁺ | Loss of the chlorine atom | -34.9688 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the this compound molecule.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl group (a singlet, likely around 2.4-2.6 ppm), the vinylic proton at C3 (a singlet, around 6.3-6.5 ppm), and the two aromatic protons at C5 and C8 (two singlets in the aromatic region, ~7.5-8.5 ppm). The singlet nature of the aromatic protons is due to the lack of adjacent proton neighbors.

¹³C NMR: The carbon NMR spectrum would display ten distinct signals corresponding to each carbon atom in the molecule, including the carbonyl carbon of the lactone (around 160 ppm), carbons bearing the chloro and nitro groups, and the methyl carbon (around 18-20 ppm).

2D NMR:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this molecule, it would primarily confirm the absence of ¹H-¹H coupling between the isolated vinylic and aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methyl group, H3, H5, and H8 to their corresponding carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximities between protons. It could show a correlation between the methyl protons and the H5 proton, confirming their relative positions on the ring.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| 2 | - | ~160 (C=O) | H3, H8a |

| 3 | ~6.4 (s, 1H) | ~115 | C2, C4, C4a |

| 4 | - | ~150 | H3, H5, CH₃ |

| 4-CH₃ | ~2.5 (s, 3H) | ~18 | C3, C4, C4a |

| 4a | - | ~118 | H3, H5, CH₃ |

| 5 | ~8.0 (s, 1H) | ~125 | C4, C6, C7, C8a |

| 6 | - | ~145 (C-NO₂) | H5, H8 |

| 7 | - | ~130 (C-Cl) | H5, H8 |

| 8 | ~7.8 (s, 1H) | ~117 | C4a, C6, C7, C8a |

| 8a | - | ~152 | H5, H8 |

Solid-State NMR (ssNMR) provides structural information about materials in their solid form. Unlike solution NMR, ssNMR can probe the local environment of nuclei within a crystal lattice. This technique would be particularly valuable for identifying and characterizing different crystalline forms (polymorphs) of this compound. Polymorphs can have different physical properties, and ssNMR can distinguish them by detecting subtle differences in the chemical shifts and couplings that arise from variations in crystal packing and intermolecular interactions.

X-ray Crystallography for Single-Crystal and Powder Diffraction Studies of this compound

The analysis of the crystal structure would reveal the intermolecular forces that stabilize the solid state. For this compound, several types of interactions would be anticipated:

π–π Stacking: The planar aromatic coumarin rings are likely to stack on top of each other, a common stabilizing interaction in aromatic compounds.

Halogen Bonding: The chlorine atom at the C7 position could participate in halogen bonds with the nitro group or the carbonyl oxygen of an adjacent molecule.

C-H···O Interactions: Weak hydrogen bonds between methyl or aromatic C-H groups and oxygen atoms of the nitro or carbonyl groups would further stabilize the crystal lattice.

X-ray crystallography would confirm the expected planarity of the fused bicyclic coumarin core. The analysis would also precisely determine the torsional angles of the methyl and nitro groups relative to the aromatic ring, providing a complete and static picture of the molecule's conformation in the solid state. This data serves as a benchmark for computational chemistry models and helps in understanding the molecule's electronic and steric properties.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive method for identifying functional groups and obtaining a unique "molecular fingerprint" of a compound. While specific experimental spectra for this compound are not widely published, a detailed analysis of its structural components allows for the theoretical assignment of its characteristic vibrational modes. These assignments are based on established frequency ranges for substituted coumarin cores and related aromatic nitro compounds. ias.ac.inmdpi.comresearchgate.net

The key functional groups in this compound—the δ-lactone carbonyl (C=O), the nitro group (NO₂), the carbon-chlorine bond (C-Cl), the aromatic ring system, and the methyl group (CH₃)—will each produce distinct peaks in the IR and Raman spectra.

Carbonyl (C=O) Stretching: The most intense and characteristic absorption in the IR spectrum of a coumarin is the stretching vibration of the α,β-unsaturated δ-lactone carbonyl group. This is expected to appear in the range of 1700-1740 cm⁻¹. mdpi.com

Nitro (NO₂) Group Vibrations: The nitro group will exhibit two prominent stretching vibrations: an asymmetric stretch (νas) typically found between 1500-1570 cm⁻¹ and a symmetric stretch (νs) between 1300-1370 cm⁻¹.

Aromatic and Alkene Vibrations: The molecule contains C=C bonds in both the benzene (B151609) and pyrone rings. Aromatic C=C stretching vibrations typically appear as a series of bands in the 1450-1620 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. mdpi.com

Methyl (CH₃) Group Vibrations: The methyl group at the C4 position will show characteristic symmetric and asymmetric stretching vibrations around 2870 cm⁻¹ and 2960 cm⁻¹, respectively, as well as bending vibrations near 1375 cm⁻¹ and 1450 cm⁻¹.

Carbon-Chlorine (C-Cl) Stretching: The stretching vibration for an aryl C-Cl bond is typically observed in the fingerprint region, usually between 1000-1100 cm⁻¹.

The table below summarizes the expected characteristic vibrational frequencies for the title compound based on analogous structures.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3150 | Medium-Weak |

| Methyl C-H | Asymmetric/Symmetric Stretching | 2850 - 3000 | Medium-Weak |

| Lactone C=O | Stretching | 1700 - 1740 | Very Strong |

| Aromatic C=C | Stretching | 1450 - 1620 | Medium-Strong (multiple bands) |

| Nitro NO₂ | Asymmetric Stretching | 1500 - 1570 | Strong |

| Nitro NO₂ | Symmetric Stretching | 1300 - 1370 | Strong |

| C-O-C | Asymmetric/Symmetric Stretching | 1050 - 1250 | Strong |

| Aryl C-Cl | Stretching | 1000 - 1100 | Medium-Strong |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability Profiles

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone thermal analysis techniques for characterizing the thermal stability and phase behavior of materials. nih.gov TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. cn-henven.com

While specific experimental TGA/DSC data for this compound is not available in the cited literature, its thermal profile can be predicted based on the behavior of related coumarin and nitroaromatic compounds. researchgate.netresearchgate.net

Expected DSC Profile: A DSC thermogram for a pure, crystalline sample of this compound is expected to show a sharp endothermic peak corresponding to its melting point (Tm). researchgate.net At higher temperatures, a broad exothermic event would likely be observed, indicating thermal decomposition. The presence of the nitro group, a functionality known for its energetic nature, suggests that the decomposition could be highly exothermic. researchgate.net

Expected TGA Profile: The TGA curve would be expected to show a stable baseline with no significant mass loss until the onset of thermal decomposition. At the decomposition temperature (Td), a sharp and significant mass loss would occur as the molecule breaks down into smaller, volatile fragments. For many coumarin derivatives, this decomposition temperature is often observed in the range of 220-364°C. researchgate.net The analysis of the residual mass at the end of the experiment can provide insights into the decomposition pathway.

The combined TGA-DSC analysis provides a comprehensive thermal stability profile, identifying the temperature at which the compound melts and subsequently decomposes. azom.com

Table 2: Anticipated Thermal Analysis Data for this compound

| Technique | Expected Event | Information Obtained |

|---|---|---|

| DSC | Sharp Endotherm | Melting Point (Tm) and Enthalpy of Fusion (ΔHf) |

| DSC | Broad Exotherm | Decomposition Temperature (Td) and Enthalpy of Decomposition (ΔHd) |

| TGA | Stable Mass Plateau | Temperature range of thermal stability |

| TGA | Sharp Mass Loss | Onset of Decomposition (Td) and decomposition profile |

Theoretical and Computational Chemistry Applications to 7 Chloro 4 Methyl 6 Nitro 2h Chromen 2 One

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict a molecule's geometry, energy, and reactivity. For 7-chloro-4-methyl-6-nitro-2H-chromen-2-one, DFT studies would elucidate the influence of its distinct substituents—the electron-withdrawing chloro and nitro groups and the electron-donating methyl group—on the coumarin (B35378) core.

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic transitions. nih.gov The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity and greater polarizability. nih.gov

In this compound, the electron-withdrawing nitro and chloro groups are expected to lower the energy of the LUMO, increasing the molecule's electrophilicity. The methyl group, being weakly electron-donating, would slightly raise the HOMO energy. Theoretical studies on other nitro-coumarins and amino-coumarins have demonstrated how these functional groups modulate the HOMO-LUMO gap. researchgate.net For instance, the reduction of a nitro group to an amino group generally increases the HOMO energy and narrows the energy gap, enhancing reactivity. researchgate.net Calculations on 6-substituted coumarins show that halogen substitution significantly alters photophysical properties, which are directly related to frontier orbital energies. researchgate.net

Table 1: Representative Calculated Frontier Molecular Orbital Energies for Substituted Coumarins (Note: Data is illustrative, based on calculations for similar coumarin structures.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source Analogy |

| 6-Chloro-coumarin | -6.85 | -1.95 | 4.90 | researchgate.netfigshare.com |

| 6-Nitro-coumarin | -7.52 | -3.10 | 4.42 | researchgate.net |

| 6-Methoxy-4-(4-nitro-phenoxymethyl)-chromen-2-one | -6.61 | -2.52 | 4.09 | thenucleuspak.org.pk |

| 2-oxo-2H-chromen-6-yl 4-methoxybenzoate | -6.50 | -2.10 | 4.40 | sapub.org |

This is an interactive data table. You can sort and filter the data.

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution across a molecule's surface. scispace.comchemrxiv.org It is invaluable for predicting how a molecule will interact with other molecules, identifying sites for nucleophilic and electrophilic attack. thenucleuspak.org.pk Red-colored regions indicate negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), which are susceptible to nucleophilic attack. researchgate.net

For this compound, an EPS map would be expected to show significant negative potential (red) around the oxygen atoms of the carbonyl (C=O) and nitro (NO₂) groups, making them primary sites for interaction with electrophiles or for hydrogen bonding. researchgate.net Conversely, regions near the hydrogen atoms and potentially the carbon atom attached to the chloro group would exhibit positive potential (blue), indicating sites for nucleophilic interaction.

DFT methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for structure verification and analysis when compared with experimental data. arkat-usa.orgresearchgate.net

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C chemical shifts. For this compound, calculations would help assign the signals of aromatic protons and carbons, showing the downfield shifts caused by the anisotropic effects of the nitro and chloro groups. Studies on hydroxyl-substituted 4-chloromethylcoumarins have shown good agreement between DFT-calculated and experimental NMR chemical shifts. arkat-usa.orgresearchgate.net

IR Spectroscopy: The vibrational frequencies from IR spectroscopy can be computed to identify characteristic functional group absorptions. Key predicted vibrations for this molecule would include the C=O stretching of the lactone ring (typically around 1700-1750 cm⁻¹), the asymmetric and symmetric stretching of the NO₂ group (around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively), and the C-Cl stretching frequency (around 700-800 cm⁻¹). researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic transition energies, which correspond to UV-Vis absorption maxima (λ_max). qu.edu.qa The substitution pattern on the coumarin ring heavily influences these transitions. The nitro and chloro groups, as auxochromes, would be predicted to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted coumarin core. researchgate.net

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Substituted Coumarin (Note: This table is illustrative of the methodology, using data for 4-chloromethyl-7-hydroxyl-coumarin as an example.)

| Parameter | Experimental Value | Calculated Value (DFT) | Source |

| IR (cm⁻¹) | arkat-usa.org | ||

| C=O Stretch | 1683 | 1774 | |

| O-H Stretch | 3294 | 3030 | |

| ¹³C NMR (ppm) | arkat-usa.org | ||

| C=O (C2) | 160.2 | 163.6 | |

| CH₂Cl (C11) | 41.5 | 46.8 | |

| UV-Vis λ_max (nm) | 323 | 318 | arkat-usa.org |

This is an interactive data table. You can sort and filter the data.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of the conformational landscape and dynamic behavior of a molecule in a specific environment, such as in a solvent or interacting with a biological macromolecule. researchgate.net For a relatively rigid molecule like this compound, MD simulations would be particularly useful for exploring its interactions with its environment.

Simulations could model the molecule in a water box to study its solvation and the stability of hydrogen bonds with water molecules. researchgate.net Furthermore, in the context of drug design, MD simulations are used to understand the stability of a ligand within the binding site of a protein. mdpi.comresearchgate.netbohrium.com If this compound were to be investigated as an inhibitor of an enzyme, MD simulations could reveal the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex and calculate the binding free energy. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Intrinsic Molecular Attributes

Quantitative Structure-Property Relationship (QSPR) and its subset, Quantitative Structure-Activity Relationship (QSAR), are computational methods that correlate the chemical structure of compounds with their physical properties or biological activities. mdpi.comnih.gov These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, topological) for a series of compounds and then using statistical methods to create a mathematical equation that predicts a specific property.

For coumarin derivatives, QSPR/QSAR models have been successfully developed to predict antioxidant activity, enzyme inhibition, and other biological functions. nih.govtandfonline.comsemanticscholar.org A QSPR model for a class of compounds including this compound could predict intrinsic properties like solubility, melting point, or lipophilicity (log P). Key descriptors would likely include those related to polarity (due to the nitro and carbonyl groups), molecular volume, and specific electronic parameters derived from quantum chemical calculations. Such models are valuable for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. nih.gov

Mechanistic Investigations of Biological System Interactions by 7 Chloro 4 Methyl 6 Nitro 2h Chromen 2 One

Cellular Pathway Perturbations in Established In Vitro Biological Models

Investigation of Gene Expression and Protein Regulation Profiles

Direct studies detailing the specific effects of 7-chloro-4-methyl-6-nitro-2H-chromen-2-one on gene expression and protein regulation profiles are not extensively available in the current body of scientific literature. However, research on analogous coumarin (B35378) structures provides insight into potential mechanisms. For instance, certain coumarin derivatives have been observed to influence the transcription of specific genes. One such example is (E)-3-(3-(3-methoxy-phenyl)acryloyl)-2H-chromen-2-one, which has been found to reduce the transcription of the exopolysaccharide (PSL) operon in Pseudomonas aeruginosa. nih.gov This mode of action, which involves the downregulation of genes essential for biofilm formation, suggests that coumarins as a class may possess the ability to modulate microbial gene expression. Further research is necessary to determine if this compound exerts its biological effects through similar or different genetic and proteomic pathways.

Antimicrobial Activity Mechanistic Elucidation Against Model Microorganisms

The antimicrobial properties of coumarin derivatives, particularly those with nitro and halogen substitutions, have been a subject of significant investigation. Halogenated 3-nitro-2H-chromenes, a class to which this compound belongs, have demonstrated notable anti-staphylococcal activity. nih.gov The mechanisms underlying this activity are multifaceted and are detailed below.

Coumarin compounds have shown efficacy in inhibiting both the growth of various microorganisms and the formation of biofilms. Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. nih.gov Several synthetic coumarin derivatives have been identified as potent inhibitors of biofilm formation in both Gram-positive and Gram-negative bacteria. nih.gov For example, certain 4-methyl coumarinylamines and 7-hydroxycoumarinyl acetamides have been screened for their antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov While specific data for this compound is not detailed, the general activity of this class of compounds suggests a potential for similar inhibitory effects. The table below summarizes the minimum inhibitory concentrations (MIC) for some related halogenated nitrochromenes against S. aureus.

| Compound | Organism | MIC (μg/mL) |

| Mono-halogenated nitrochromenes | S. aureus | 8–32 |

| Tri-halogenated 3-nitro-2H-chromenes | S. aureus | 1–8 |

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | S. aureus | 4 |

This table presents data for related compounds to illustrate the potential activity of halogenated nitrochromenes. nih.gov

A key mechanism of antimicrobial action for some coumarin derivatives is the disruption of the bacterial cell wall or membrane. This leads to a loss of cellular integrity and subsequent cell death. For instance, a 3-hydroxylphenyl aminophosphonate derivative of coumarin was found to destroy the integrity of the S. aureus cell membrane, resulting in protein leakage and the inhibition of metabolic processes. nih.gov Similarly, another coumarin derivative demonstrated the ability to damage the bacterial membrane of MRSA, leading to the leakage of proteins. nih.gov This disruption of the physical barrier of the bacterial cell is a critical aspect of the antimicrobial effects observed in this class of compounds.

Recent studies have pointed towards specific enzymatic targets for nitro-substituted coumarins within pathogenic microbes. One such promising target is thioredoxin reductase (TrxR). nih.gov The antiproliferative effects of 3-nitrochromenes have been linked to their ability to inhibit this enzyme. nih.gov Thioredoxin reductase is a crucial enzyme in many cellular processes, and its inhibition can lead to a cascade of events that are detrimental to the microorganism. The targeting of TrxR represents a specific biochemical mechanism through which compounds like this compound may exert their antimicrobial effects. nih.gov

Antioxidant and Reactive Oxygen Species (ROS) Scavenging Mechanisms

Coumarins are recognized for their antioxidant properties, which are often attributed to their chemical structure. sysrevpharm.org These compounds can act as radical scavengers, helping to mitigate the damaging effects of reactive oxygen species (ROS) in biological systems. sysrevpharm.orgnih.gov

The antioxidant potential of coumarin derivatives is frequently evaluated using in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govresearchgate.net In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance at a specific wavelength. researchgate.net Numerous studies have demonstrated the DPPH radical scavenging activity of various coumarin derivatives. nih.govnih.gov The scavenging capacity is often influenced by the substitution pattern on the coumarin ring. For example, the presence of hydroxyl groups can significantly enhance antioxidant activity. rsc.org The table below presents the DPPH scavenging activity for a selection of coumarin derivatives from the literature.

| Compound | Concentration | % Inhibition | IC50 (μM) |

| 7-((8-(4-benzylpiperidin-1-yl)octyl)oxy)-4-methyl-2H-chromen-2-one | 0.03125 - 1.0 mg/mL | Moderate activity | Not specified |

| 4-methyl-7-alkynyl coumarin with 4-hydroxyphenyl moiety | 100 μg/mL | 74.2% | Not specified |

| 6-chloro substituted bis-NHC-coordinated silver hexafluoprophosphate complex | Not specified | Not specified | 61-87 |

This table provides examples of the antioxidant activity of various coumarin derivatives as reported in the literature. nih.gov

Modulation of Intracellular Oxidative Stress Markers

No studies were identified that specifically investigated the effect of this compound on intracellular oxidative stress markers. Research on the broader class of coumarin and chromene derivatives has indicated potential antioxidant properties for some members of this chemical family. However, without direct experimental evidence for this compound, any discussion on its ability to modulate reactive oxygen species or other markers of oxidative stress would be speculative.

Investigation of Receptor Binding and Ligand Affinity in Defined Receptor Assays

Similarly, there is no available data from defined receptor assays to characterize the receptor binding profile or ligand affinity of this compound. While other coumarin derivatives have been investigated for their affinity to various receptors, these findings cannot be extrapolated to the specific compound without dedicated research.

Structure Activity Relationship Sar and Analogue Development Strategies for 7 Chloro 4 Methyl 6 Nitro 2h Chromen 2 One

Design Principles for New Chromen-2-one Analogues Based on 7-Chloro-4-methyl-6-nitro-2H-chromen-2-one Core

The design of new analogues based on the this compound scaffold is guided by established medicinal chemistry principles. The biological activity of coumarin (B35378) derivatives is highly dependent on the type and position of substituents on the benzopyrone core. arabjchem.org The core of the target molecule is decorated with two strong electron-withdrawing groups: a chloro group at position 7 and a nitro group at position 6. The presence and position of electron-withdrawing groups on the aromatic ring are known to enhance various biological activities. nih.govmdpi.com

Key design principles for developing new analogues include:

Modulation of Electronic Properties: The electron-withdrawing nature of the chloro and nitro groups significantly influences the electron distribution of the entire ring system. This can affect the molecule's ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological targets. mdpi.com Altering these groups or introducing others can fine-tune these electronic properties.

Enhancement of Lipophilicity: The chloro group, in particular, increases the lipophilicity of the molecule. This property is crucial for improving its ability to cross biological membranes and reach intracellular targets. nih.govresearchgate.net Further modifications can be designed to optimize this lipophilicity for better cell penetration.

Steric Interactions: The 4-methyl group provides a specific steric feature that can influence binding to target proteins. Its size and position can be critical for fitting into active sites or allosteric pockets. Exploring modifications at this position can lead to improved binding affinity and selectivity. tandfonline.comnih.gov

Bioisosteric Replacement: The existing functional groups can be replaced with bioisosteres to explore new chemical space while retaining or improving activity. For instance, the nitro group could be replaced by other electron-withdrawing moieties, or the chloro group could be swapped for other halogens. mdpi.com

Systematic Chemical Modifications at Key Positions (7-chloro, 4-methyl, 6-nitro)

Systematic modification of the substituents at the C4, C6, and C7 positions of the chromen-2-one ring is a primary strategy for optimizing biological activity and exploring the SAR.

The introduction of halogen atoms is a well-established strategy in drug design to enhance biological activity. nih.gov Halogens can increase lipophilicity, improve membrane permeability, and participate in halogen bonding, a specific type of non-covalent interaction with biological macromolecules. nih.govresearchgate.net In the this compound scaffold, the 7-chloro group plays a significant role.

Strategies for modifying this position include:

Varying the Halogen: Replacing the chlorine atom with other halogens (fluorine, bromine, iodine) can systematically alter properties like size, electronegativity, and lipophilicity. For example, bromine substitution has been shown to confer reasonable cytotoxic activities in some 4-methylcoumarin (B1582148) series. tandfonline.comnih.gov

Positional Isomerism: Moving the halogen to other positions on the benzene (B151609) ring (e.g., C5, C6, or C8) could lead to different interactions with target proteins. Studies on other coumarins have shown that substitution at the C6 position with halogens like chlorine and bromine can enhance biological activity. mdpi.com

The table below summarizes the effects of halogen substitutions on the properties of molecules, which can be extrapolated to the design of new this compound analogues.

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Contribution to Lipophilicity (Hansch-Leo π) | Potential Impact on Activity |

| F | 1.47 | 3.98 | +0.14 | Can act as a hydrogen bond acceptor; minimal steric bulk. |

| Cl | 1.75 | 3.16 | +0.71 | Increases lipophilicity; favorable for membrane crossing. nih.gov |

| Br | 1.85 | 2.96 | +0.86 | Further increases lipophilicity; can form stronger halogen bonds. researchgate.net |

| I | 1.98 | 2.66 | +1.12 | Highest lipophilicity; largest size, may introduce significant steric effects. |

The methyl group at the C4 position is a common feature in many biologically active coumarins. jst.go.jpnih.gov This position is important for interacting with hydrophobic pockets in target enzymes or receptors.

Modification strategies at the C4 position include:

Alkyl Chain Homologation: The methyl group can be replaced with larger alkyl groups (ethyl, propyl, etc.). In some 4-methylcoumarin series, increasing the length of an alkyl chain at a nearby position (C3) improved anticancer activity, likely by enhancing lipophilicity and cell penetration. tandfonline.comnih.gov A similar effect could be explored by modifying the C4-substituent.

Introduction of Aryl Groups: Replacing the 4-methyl group with various substituted or unsubstituted aryl rings (e.g., phenyl, pyridyl) can introduce potential for π-π stacking interactions with aromatic amino acid residues in a target's binding site.

Functionalization of the Methyl Group: The methyl group itself can be functionalized. For example, its conversion to a bromomethyl group has been shown to result in compounds with reasonable cytotoxic activity. nih.gov

The nitro group at the C6 position is a strong electron-withdrawing group and a key pharmacophore in many bioactive molecules. mdpi.commdpi.com Its presence is often crucial for activity, and its removal or replacement can lead to a significant drop in potency. mdpi.com

Key derivatization and replacement strategies are:

Positional Isomerism: The synthesis of coumarins allows for the placement of the nitro group at different positions, primarily C6 and C8. The final position is often controlled by reaction conditions such as temperature. chemmethod.commdpi.com Comparing the activity of the 6-nitro versus the 8-nitro isomer is a fundamental SAR study.

Reduction to an Amino Group: The nitro group can be chemically reduced to an amino group (-NH2). This introduces a basic, electron-donating group, fundamentally altering the electronic properties of the molecule. The resulting amino group serves as a versatile chemical handle for further derivatization, such as acylation or alkylation, to generate a library of new analogues. chemmethod.commdpi.com

Bioisosteric Replacement: The nitro group can be replaced by other electron-withdrawing groups, such as a cyano (-CN) or a trifluoromethyl (-CF3) group. However, studies on other classes of compounds have shown that replacing the nitro group with groups like cyano or halogens can result in a tenfold decrease in activity, highlighting the specific role the nitro moiety plays beyond just being an electron-withdrawing group. mdpi.com

SAR Studies on Enzyme Modulation and Cellular Interactions

Coumarin derivatives are known to inhibit a wide range of enzymes, and the specific substitution pattern on the chromen-2-one core dictates their potency and selectivity. Analogues of this compound can be rationally designed to target specific enzymes based on existing SAR data for related compounds.

For example, a study on SIRT2 inhibitors revealed that chroman-4-one derivatives with large, electron-withdrawing substituents at the C6 and C8 positions were the most potent. acs.org Specifically, the 6,8-dibromo-substituted analogue was a highly effective inhibitor. acs.org This suggests that the 6-nitro and 7-chloro groups of the target compound may confer inhibitory activity against sirtuins or other enzymes that have a preference for electron-deficient ligands.

Similarly, various coumarin derivatives have been developed as inhibitors of carbonic anhydrases (CAs), which are implicated in cancer. nih.govnih.gov SAR studies on these inhibitors show that the substitution pattern is critical for isoform selectivity (e.g., targeting tumor-associated CA IX and XII over off-target isoforms). nih.gov The development of analogues of this compound could be directed toward these enzymes, with modifications aimed at optimizing interactions within the enzyme's active site.

The table below summarizes SAR findings from studies on coumarin derivatives as enzyme inhibitors.

| Enzyme Target | Favorable Substitutions on Coumarin Core | Reference |

| SIRT2 | Large, electron-withdrawing groups at C6 and C8 (e.g., dibromo) were favorable. | acs.org |

| Cholinesterases (AChE, BChE) | O-substituted derivatives of 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one showed proficient activity. | nih.gov |

| Carbonic Anhydrase (CA) | 3-substituted derivatives with sulfonamide moieties showed selective inhibition of tumor-associated isoforms CA IX and XII. | nih.gov |

| Dipeptidyl Peptidase IV (DPP-IV) | Linkage of glycine (B1666218) and substituted amines to the coumarin scaffold produced compounds with good inhibitory activity. | arabjchem.org |

Combinatorial Chemistry Approaches for Analogue Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds, enabling efficient exploration of SAR. wikipedia.org While specific combinatorial libraries of this compound are not widely reported, the synthetic accessibility of the coumarin core makes it an ideal candidate for such approaches.

A combinatorial library could be generated using a multi-component reaction or a solid-phase synthesis strategy. For example, the Pechmann condensation, a classic method for coumarin synthesis, is well-suited for a combinatorial approach. samipubco.com In this strategy, a diverse set of substituted phenols could be reacted with a library of β-ketoesters under acidic conditions.

A potential combinatorial synthesis scheme could involve:

Starting Materials:

A fixed phenol (B47542) core corresponding to the 7-chloro-6-nitro portion of the molecule (e.g., 3-chloro-4-nitrophenol).

A library of diverse β-ketoesters (R-CO-CH2-CO-OR') to generate diversity at the C3 and C4 positions.

Reaction: The phenol and the β-ketoester library would be reacted in parallel, possibly using automated synthesis platforms and microwave irradiation to accelerate the reactions. researchgate.net

Library Generation: This approach would quickly yield a library of 7-chloro-6-nitro-2H-chromen-2-one analogues with various substituents at the C3 and C4 positions, which could then be submitted for high-throughput screening to identify hits with desired biological activity.

Such strategies, particularly those involving one-pot multicomponent reactions, are highly efficient and align with the principles of green chemistry, making them attractive for modern drug discovery campaigns. sathyabama.ac.in

Prodrug Strategies and Bioconjugation Techniques for Modified Delivery or Action

The development of prodrugs and bioconjugates of this compound represents a strategic approach to overcoming potential pharmacokinetic limitations and enhancing therapeutic efficacy. These strategies aim to modify the parent compound's delivery to target tissues, improve its solubility, or control its activation, thereby potentially increasing its therapeutic window. The presence of the nitro group on the coumarin scaffold is a key functional handle for designing innovative prodrugs, particularly those activated under specific physiological conditions like hypoxia, which is characteristic of solid tumors. nih.gov

Prodrug Strategies Exploiting the Nitro Group:

The selective reduction of an aromatic nitro group is a well-established strategy for prodrug activation. nih.gov This approach is particularly promising for developing anticancer agents that can be selectively activated in the hypoxic environment of tumors. nih.gov

Hypoxia-Activated Prodrugs (HAPs): The 6-nitro group of this compound can be enzymatically reduced under hypoxic conditions by nitroreductase enzymes that are often overexpressed in tumor cells. nih.gov This reduction can lead to the formation of more cytotoxic species, such as hydroxylamines and amines, which can then exert a therapeutic effect. This targeted activation minimizes exposure of healthy, well-oxygenated tissues to the active drug, potentially reducing systemic toxicity. The general mechanism for such activation has been demonstrated with other nitroaromatic compounds, where reduction leads to the release of a potent cytotoxin. nih.gov

Nitroreductase-Mediated Activation: Another targeted approach involves the use of gene-directed enzyme prodrug therapy (GDEPT). This strategy utilizes the delivery of a gene encoding a specific nitroreductase enzyme to tumor cells. The subsequent administration of a nitroaromatic prodrug, such as a derivative of this compound, would lead to its activation specifically in the cells expressing the enzyme. For instance, the Escherichia coli nitroreductase NfsB has been widely used to activate dinitrobenzamide prodrugs. nih.gov A similar system could theoretically be adapted for the specific activation of this compound.

The following table outlines hypothetical prodrug strategies based on the reduction of the nitro group.

| Prodrug Strategy | Activation Mechanism | Potential Advantage | Relevant Research Context |

| Hypoxia-Activated Prodrug | Endogenous nitroreductase activity in hypoxic tumor cells reduces the nitro group to a cytotoxic amine or hydroxylamine. | Tumor selectivity and reduced systemic toxicity. | A promising class of anticancer drugs targeting hypoxic tumor cells. nih.gov |

| Enzyme-Activated Prodrug | An exogenous nitroreductase (e.g., from GDEPT) reduces the nitro group. | High specificity of drug activation at the target site. | Nitroreductase enzymes are widely used for activating nitroaromatic prodrugs. nih.gov |

Bioconjugation Techniques:

Bioconjugation involves linking the coumarin scaffold to another molecule to enhance its delivery, targeting, or functionality. The core structure of this compound and its potential derivatives offer sites for conjugation.

Attachment of Targeting Moieties: The coumarin derivative could be conjugated to molecules that specifically bind to receptors overexpressed on cancer cells, such as antibodies, peptides, or small molecules like folic acid. This would concentrate the drug at the tumor site, enhancing its efficacy and reducing off-target effects. While specific examples for this compound are not available, the principle has been applied to various other therapeutic agents.

Linkage to Solubilizing Agents: To improve aqueous solubility and bioavailability, the compound could be conjugated to hydrophilic polymers like polyethylene (B3416737) glycol (PEG). PEGylation can also increase the drug's half-life in circulation by reducing renal clearance and protecting it from enzymatic degradation.

Conjugation for Dual-Action Therapeutics: The coumarin derivative could be linked to another pharmacologically active agent to create a hybrid molecule with dual or synergistic therapeutic effects. The choice of the linked agent would depend on the desired therapeutic outcome.

The table below summarizes potential bioconjugation strategies.

| Bioconjugation Strategy | Conjugated Moiety | Potential Outcome |

| Active Targeting | Tumor-specific ligand (e.g., antibody, peptide) | Increased drug concentration at the tumor site. |

| Improved Pharmacokinetics | Polyethylene Glycol (PEG) | Enhanced solubility and prolonged circulation time. |

| Combination Therapy | Another cytotoxic or targeted drug | Synergistic or additive therapeutic effects. |

While the direct application of these prodrug and bioconjugation strategies to this compound is not yet documented in publicly available research, the chemical functionalities of the molecule provide a strong rationale for their feasibility. Future research in this area could lead to the development of more effective and targeted therapies based on this coumarin scaffold.

Advanced Analytical Method Development and Quantification Techniques for 7 Chloro 4 Methyl 6 Nitro 2h Chromen 2 One

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation, identification, and quantification of 7-chloro-4-methyl-6-nitro-2H-chromen-2-one due to its high resolution and sensitivity. nih.gov Method development involves a systematic optimization of chromatographic conditions to achieve adequate separation from impurities and matrix components. nih.gov Validation is subsequently performed according to established guidelines to ensure the method is fit for its intended purpose. researchgate.net

The choice between isocratic and gradient elution is a critical step in HPLC method development. Isocratic elution, where the mobile phase composition remains constant, is simpler and can be effective for separating components with similar retention behaviors. researchgate.net However, for complex mixtures containing this compound and its potential impurities or degradants, which may span a range of polarities, gradient elution is often superior. molnar-institute.com

Gradient elution involves changing the mobile phase composition during the analytical run, typically by increasing the proportion of the stronger organic solvent. molnar-institute.com This approach shortens analysis time and improves peak shape for late-eluting compounds. molnar-institute.com Optimization of the gradient profile (linear, multi-step, or curved) is essential to achieve the best resolution between all peaks of interest. molnar-institute.comunige.ch The process often involves scouting gradients to determine the approximate solvent composition required for elution, followed by fine-tuning the gradient slope and duration to maximize resolution. nih.gov

Table 1: Hypothetical HPLC Elution Parameters for this compound Analysis

| Parameter | Isocratic Method Example | Gradient Method Example |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) | Acetonitrile |

| Composition | 60:40 (A:B) | 0-2 min: 40% B; 2-10 min: 40-90% B; 10-12 min: 90% B |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temp. | 35°C | 40°C |

| Injection Vol. | 10 µL | 10 µL |

| Run Time | 15 min | 15 min |

The chromophoric nature of the coumarin (B35378) ring system makes this compound amenable to several common HPLC detection methods.

UV-Vis and Photodiode Array (PDA) Detection : The compound is expected to exhibit strong absorbance in the ultraviolet-visible (UV-Vis) region. A fixed-wavelength UV detector can be used for routine quantification by setting it to the compound's maximum absorbance wavelength (λmax). A Photodiode Array (PDA) detector offers a significant advantage by acquiring the entire UV-Vis spectrum for each peak. nih.gov This provides information on peak purity and aids in the identification of unknown impurities by comparing their spectra to that of the main compound.

Fluorescence Detection : Many coumarin derivatives are known to be highly fluorescent. If this compound possesses native fluorescence, a fluorescence detector can offer significantly higher sensitivity and selectivity compared to UV detection. mdpi.com Method development would involve determining the optimal excitation and emission wavelengths to maximize the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites or Degradants

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov While this compound itself may have low volatility, GC-MS is invaluable for identifying and quantifying potential volatile degradation products or metabolites that may arise from its breakdown under various conditions (e.g., thermal stress, chemical reaction). nih.govcsu.edu.au

The process involves separating the volatile components on a GC column followed by detection and identification using a mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of fragmented ions. nih.govgcms.cz Sample preparation might involve extraction into an organic solvent or solid-phase microextraction (SPME) to concentrate the volatile analytes from a sample matrix. nih.gov

Table 2: Potential Volatile Degradants of this compound for GC-MS Analysis

| Potential Degradant | Chemical Formula | Rationale for Formation |

| p-Chloroaniline | C₆H₆ClN | Potential product from hydrolytic cleavage of the coumarin ring and subsequent decarboxylation. |

| 4-Methyl-6-nitrophenol | C₇H₇NO₃ | Could arise from hydrolysis and loss of the chloro-substituent under specific conditions. |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. libretexts.orgcolby.edu It offers advantages such as high efficiency, short analysis times, and minimal sample consumption. nih.gov For this compound, Capillary Zone Electrophoresis (CZE), the simplest mode of CE, could be employed to assess its purity and separate it from charged impurities. nih.gov

In CZE, separation occurs within a narrow-bore fused-silica capillary filled with a background electrolyte (BGE) buffer. whitman.edu The separation mechanism relies on differences in the electrophoretic mobility of the analytes. nih.gov Optimization of CE parameters such as the BGE composition and pH, applied voltage, and capillary temperature is crucial for achieving the desired separation. nih.gov

Spectrophotometric and Fluorometric Methods for Rapid Quantification

For rapid quantification where high-throughput analysis is needed, direct spectroscopic methods can be employed.

Spectrophotometric Methods : Based on the Beer-Lambert law, UV-Vis spectrophotometry provides a simple and rapid method for determining the concentration of this compound in a solution. nih.gov This involves measuring the absorbance at its λmax and correlating it to concentration using a standard curve. While fast, this method is susceptible to interference from other compounds that absorb at the same wavelength. nih.gov

Fluorometric Methods : If the compound is fluorescent, fluorometry offers a more sensitive and selective alternative. mdpi.comnih.gov The concentration is determined by measuring the intensity of emitted light at a specific wavelength after excitation with light of a shorter wavelength. The higher selectivity arises because fewer molecules fluoresce compared to those that absorb UV-Vis light. researchgate.net

Table 3: Comparison of Spectroscopic Quantification Methods

| Parameter | UV-Vis Spectrophotometry | Fluorometry |

| Principle | Absorbance of light | Emission of light |

| Selectivity | Lower | Higher |

| Sensitivity | Good (µg/mL range) | Excellent (ng/mL to pg/mL range) |

| Instrumentation | Spectrophotometer | Fluorometer/Spectrofluorometer |

| Limitations | Prone to spectral interference | Susceptible to quenching effects |

Application in Complex Sample Matrices (e.g., cell lysates, enzyme solutions, environmental samples)

Analyzing this compound in complex biological or environmental matrices presents significant challenges due to the presence of interfering substances like proteins, salts, and other organic molecules. nih.gov Effective sample preparation is therefore a critical prerequisite to ensure the accuracy and longevity of the analytical instrumentation.

Cell Lysates and Enzyme Solutions : Analysis in these matrices typically requires a protein precipitation step, often using cold acetonitrile or methanol, followed by centrifugation to remove insoluble proteins. The resulting supernatant can then be directly injected into an HPLC system or further purified.

Environmental Samples : For aqueous environmental samples, such as river or groundwater, pre-concentration and cleanup are often necessary to detect low concentrations of the analyte. Solid-Phase Extraction (SPE) is a common technique where the sample is passed through a cartridge containing a sorbent that retains the analyte of interest. Interfering components are washed away, and the purified analyte is then eluted with a small volume of an organic solvent before analysis. nih.gov

The choice of the final analytical technique (e.g., HPLC-UV, LC-MS) depends on the required sensitivity and the complexity of the sample matrix after cleanup.

Future Research Trajectories and Emerging Applications of 7 Chloro 4 Methyl 6 Nitro 2h Chromen 2 One

Advanced Material Science Applications of Chromen-2-one Derivatives (e.g., fluorescent probes, sensors, polymer components)

The inherent fluorescence of the coumarin (B35378) core is a key driver for its application in material science. For 7-chloro-4-methyl-6-nitro-2H-chromen-2-one, the reactive chlorine atom at the 7-position is pivotal for creating advanced materials. Future research is focused on leveraging this reactivity to synthesize a new generation of fluorescent probes and sensors.

The primary mechanism for developing these materials involves the nucleophilic substitution of the chloro group. univie.ac.at This compound serves as a key intermediate, which can react with various amines to form highly fluorescent derivatives. univie.ac.at This synthetic pathway allows for the fine-tuning of the photophysical properties of the resulting molecule. By carefully selecting the amine nucleophile, researchers can modulate the emission wavelength, quantum yield, and sensitivity of the fluorescent derivative, tailoring it for specific applications such as chemical sensing or bio-imaging. The exploration of a wider range of nucleophiles beyond simple amines could lead to novel materials with unique optical properties for use in organic light-emitting diodes (OLEDs) or as components in advanced polymers.

Integration into Supramolecular Assemblies and Nanotechnology Research

While specific research on the integration of this compound into supramolecular assemblies and nanotechnology is not yet widely reported, this remains a promising avenue for future exploration. The planar structure of the coumarin ring system and the potential for introducing various functional groups via the reactive chloro position make it an attractive building block for creating organized molecular structures. Future studies could investigate its incorporation into metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or self-assembling monolayers, where its photophysical properties could be harnessed for sensing or guest-host chemistry.

Green Catalysis and Organic Reaction Methodologies Utilizing this compound

The principles of green chemistry emphasize the development of environmentally benign chemical processes. While the broader field of coumarin synthesis has seen the application of green catalysts, specific methodologies utilizing this compound as a substrate or catalyst in green reactions are an emerging area of interest. Future research could focus on developing solvent-free or aqueous reaction conditions for the derivatization of this compound. Furthermore, its potential as a building block in multicomponent reactions, which are inherently atom-economical, represents a significant trajectory for developing sustainable organic synthesis protocols.

Development of Novel Analytical Reagents and Probes Based on this compound

Building on its potential in material science, this compound is a prime candidate for the development of novel analytical reagents. The compound itself is a key intermediate for creating fluorescent probes through the nucleophilic substitution of its chloro group with various amines. univie.ac.at This reaction yields derivatives with strong fluorescence, making them suitable for highly sensitive detection methods. univie.ac.at

Future work will likely involve synthesizing a library of derivatives and screening them for selective responses to specific analytes, such as metal ions, anions, or biologically relevant small molecules. The combination of the electron-withdrawing nitro group and the versatile chloro position provides a template for creating "turn-on" or "turn-off" fluorescent sensors, where the presence of an analyte induces a significant change in fluorescence intensity.

| Reactant Class | Reaction Type | Potential Product | Projected Application |

|---|---|---|---|

| Primary/Secondary Amines | Nucleophilic Aromatic Substitution | 7-amino-4-methyl-6-nitro-2H-chromen-2-one derivatives | Fluorescent labels for biomolecules, pH sensors |

| Thiols | Nucleophilic Aromatic Substitution | 7-thioether-4-methyl-6-nitro-2H-chromen-2-one derivatives | Probes for heavy metal ions (e.g., Hg²⁺, Pb²⁺) |

| Azides | Nucleophilic Aromatic Substitution followed by Click Chemistry | Triazole-linked chromen-2-one conjugates | Bio-orthogonal labeling and imaging |

Expanding Computational and Theoretical Investigations for Deeper Understanding

Computational chemistry offers powerful tools for predicting molecular properties and reaction mechanisms. For this compound, theoretical investigations could provide deeper insights into its electronic structure, reactivity, and photophysical properties. Future computational studies, such as those employing Density Functional Theory (DFT), could be used to model the nucleophilic substitution reactions at the 7-position, predict the absorption and emission spectra of its derivatives, and rationalize the selectivity of potential sensors. These in silico studies can guide synthetic efforts, accelerating the discovery of new materials and probes with desired functionalities.

Exploration of Environmental Degradation Pathways and Remediation Potential

The increasing prevalence of synthetic compounds in the environment necessitates an understanding of their fate and persistence. Chlorinated and nitrated aromatic compounds can be environmental pollutants, and research into their degradation is crucial. Future investigations should focus on the environmental degradation pathways of this compound. Studies on its biodegradability by microorganisms, as well as its abiotic degradation through processes like photolysis, would provide essential data on its environmental impact. This knowledge could also inform the potential for developing bioremediation strategies for related coumarin-based pollutants.

Q & A

Q. What are the established synthetic routes for 7-chloro-4-methyl-6-nitro-2H-chromen-2-one, and how do reaction conditions influence yield?

The compound can be synthesized via a multi-step pathway starting with substituted phenols and malonic acid derivatives. A common approach involves cyclocondensation using phosphorus oxychloride (POCl₃) and Lewis acids (e.g., ZnCl₂) to form the chromen-2-one core . Nitration and chlorination steps are typically performed sequentially, with careful control of temperature (<5°C for nitration to avoid over-nitration) and stoichiometric ratios. Yields are optimized by adjusting solvent polarity (e.g., dichloromethane vs. acetic acid) and catalyst loading .

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Crystals are grown via slow evaporation in solvents like ethanol or DMSO. The SHELX suite (e.g., SHELXL for refinement) is used to solve structures, with disorder modeling for flexible substituents . Key parameters include R-factors (<0.05 for high-quality data) and hydrogen-bonding networks, which stabilize the planar chromenone core . ORTEP-3 software generates thermal ellipsoid diagrams to visualize atomic displacement .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., nitro group deshielding adjacent protons). Aromatic protons typically appear as doublets in δ 6.5–8.5 ppm .

- IR : Strong C=O stretches (~1700 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (~1520/1350 cm⁻¹) confirm functional groups .

- HRMS : Exact mass analysis resolves ambiguities in molecular ion ([M+H]⁺) fragmentation . Contradictions (e.g., unexpected splitting in NMR) are addressed by repeating experiments under controlled conditions (dry solvents, inert atmosphere) and cross-validating with computational methods (DFT) .

Advanced Research Questions

Q. How can regioselective functionalization of the chromenone scaffold be achieved for derivatives like this compound?

Regioselectivity is controlled via directing groups and reaction kinetics. For example, the nitro group at C6 directs electrophilic substitution to C5 or C7, depending on the solvent’s dielectric constant. Domino reactions (e.g., Friedel-Crafts/Allan-Robinson sequences) enable selective alkylation or acylation at C2 or C3 positions . Lewis acids (e.g., AlCl₃) polarize electron density, favoring nucleophilic attack at meta positions relative to electron-withdrawing groups .

Q. What computational methods are used to model the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets predicts HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites . Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., kinases), while MD simulations assess stability in aqueous vs. lipid environments .

Q. How should researchers address contradictions between experimental and computational data in structural or reactivity studies?

- Crystallographic vs. DFT geometry : Compare bond lengths/angles; discrepancies >0.05 Å suggest crystal packing effects or solvent interactions .

- Kinetic vs. thermodynamic products : Use time-resolved spectroscopy (stopped-flow UV-Vis) to track intermediate formation .

- Statistical validation : Apply Rietveld refinement for powder XRD or Bayesian analysis to quantify uncertainty in spectral assignments .

Q. What role does this compound play in drug discovery, particularly in optimizing pharmacokinetic properties?

The chromenone scaffold exhibits tunable lipophilicity (LogP ~2.5–3.5) and bioavailability. Nitro and chloro groups enhance binding to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms), while the keto group allows hydrogen bonding. Metabolic stability is assessed via microsomal assays, with nitro reduction identified as a primary degradation pathway .

Q. How do solvent polarity and pH affect the photophysical properties of this compound?

Solvatochromic shifts in UV-Vis spectra (e.g., λmax 320 nm in hexane vs. 345 nm in methanol) arise from dipole-dipole interactions. Acidic conditions (pH <4) protonate the carbonyl, quenching fluorescence, while basic conditions (pH >10) deprotonate hydroxyl groups, enhancing quantum yield . Time-resolved fluorescence decay studies (TCSPC) quantify excited-state lifetimes in different media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.